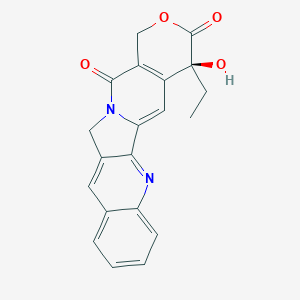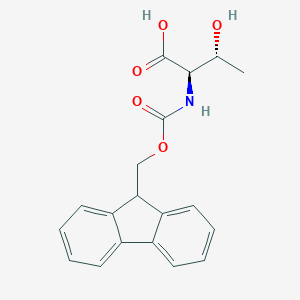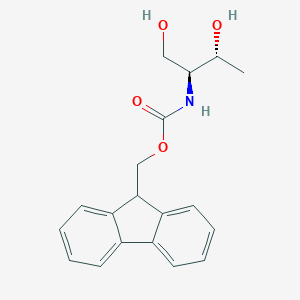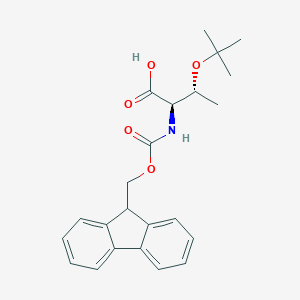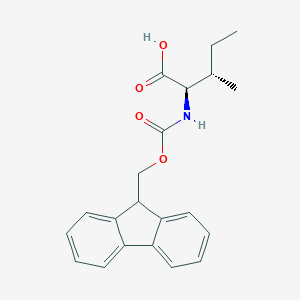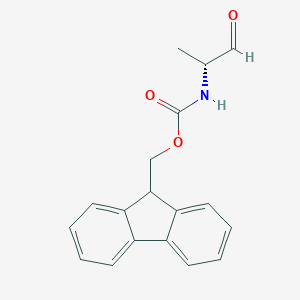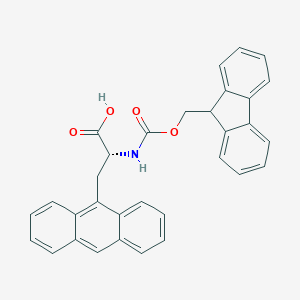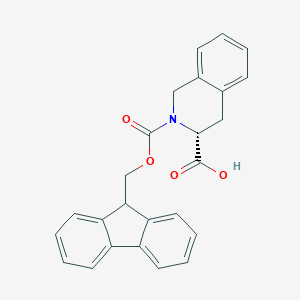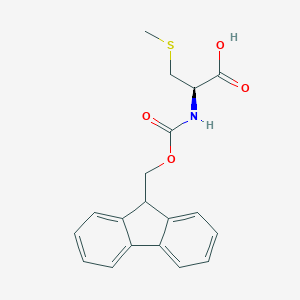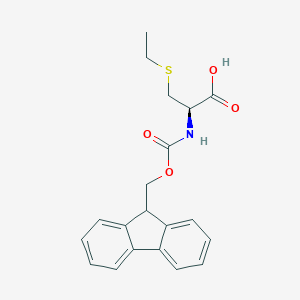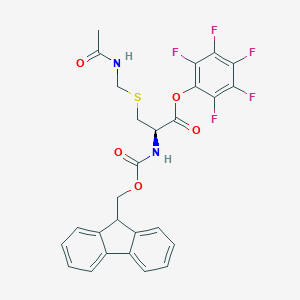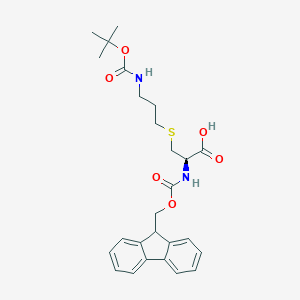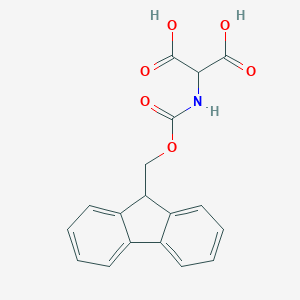
2-((((9H-芴-9-基)甲氧基)羰基)氨基)丙二酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid is a compound with the molecular formula C18H15NO6. It is known for its role in organic synthesis, particularly in the preparation of amino acid derivatives. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
科学研究应用
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Bioconjugation: It is employed in the conjugation of peptides to other molecules for various biological applications.
作用机制
Target of Action
It’s known that fmoc-amino acids are commonly used in peptide synthesis . Therefore, it can be inferred that the targets would be specific proteins or peptides that the compound is designed to interact with.
Mode of Action
Fmoc-Aminomalonic acid, like other Fmoc-amino acids, is used as a protective group in peptide synthesis . The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions . The Fmoc group is removed under basic conditions, typically using piperidine .
Result of Action
The result of Fmoc-Aminomalonic acid’s action would be the successful synthesis of a specific peptide or protein, with the Fmoc group protecting the amino group during synthesis and then being removed to allow the peptide to function properly .
Action Environment
The action of Fmoc-Aminomalonic acid is typically carried out in a controlled laboratory environment during peptide synthesis . Factors such as pH, temperature, and the presence of other reactants can influence the efficacy and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of Malonic Acid Derivative: The protected amino compound is then reacted with diethyl malonate in the presence of a base like sodium ethoxide to form the malonic acid derivative.
Hydrolysis: The ester groups in the malonic acid derivative are hydrolyzed to form the final product, 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection, formation, and hydrolysis steps.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Condensation Reactions: The compound can participate in condensation reactions to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Bond Formation: Coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.
Major Products Formed
Fmoc-Deprotected Amino Acids: Removal of the Fmoc group yields free amino acids.
Peptides: Condensation reactions with other amino acids lead to the formation of peptides.
相似化合物的比较
Similar Compounds
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid: This compound also features the Fmoc protecting group but has a different backbone structure.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid derivative with a different side chain.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c20-16(21)15(17(22)23)19-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,19,24)(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHDYXCNIBCDDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591543 |
Source


|
| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296261-32-0 |
Source


|
| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
